![molecular formula C12H17NO2 B180635 N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine CAS No. 135795-90-3](/img/structure/B180635.png)
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Overview
Description
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is a chemical compound that belongs to the class of substituted methylenedioxyphenethylamines. This compound is known for its psychoactive properties and is structurally related to other well-known compounds such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA) .
Preparation Methods
The synthesis of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine can be achieved through several routes. One common method involves the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P) using a reducing agent such as sodium borohydride (NaBH4) . Another method involves the reduction of 1-(3,4-methylenedioxyphenyl)-2-nitropropene . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical and Biological Properties
MBDB is structurally related to other well-known psychoactive substances such as MDMA (3,4-methylenedioxy-N-methylamphetamine) and MDA (3,4-methylenedioxyamphetamine). Its primary mechanism of action involves the release of neurotransmitters, particularly serotonin and norepinephrine, which can lead to various physiological effects.
Scientific Research Applications
1. Chemistry
MBDB serves as a precursor in the synthesis of other psychoactive compounds. Its structural attributes make it valuable in organic chemistry for developing new synthetic routes to related compounds .
2. Biology
Research into MBDB's effects on neurotransmitter systems has revealed its influence on serotonin and norepinephrine transporters. Studies indicate that MBDB increases locomotor activity in animal models while producing anxiety-like responses under certain conditions .
3. Medicine
The empathogenic effects of MBDB have led to investigations into its therapeutic potential for treating conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder. Its ability to enhance emotional connectivity without significant hallucinogenic effects positions it as a candidate for psychotherapy applications .
4. Industry
MBDB is utilized in the development of designer drugs and other synthetic compounds, particularly in contexts where similar psychoactive effects are desired but with distinct pharmacological profiles .
Case Studies and Research Findings
Several studies have explored the implications of MBDB in various contexts:
- Behavioral Studies : In rodent models, MBDB was shown to increase locomotor activity while also decreasing exploratory behavior. This dual effect suggests that while it may enhance certain types of activity, it can also induce anxiety-like responses under specific conditions .
- Therapeutic Potential : Due to its empathogenic effects, MBDB has been investigated for therapeutic applications in treating PTSD and social anxiety disorder. Its capacity to induce emotional connectivity without significant hallucinogenic effects positions it as a promising candidate for further research in psychotherapy contexts .
- Neuroimaging Studies : Radiolabeled derivatives of MBDB have been employed in positron emission tomography (PET) imaging studies to investigate serotonin receptor dynamics in the brain. These studies aim to elucidate the neurochemical pathways involved in mood regulation and emotional processing .
Mechanism of Action
The mechanism of action of N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine involves its interaction with neurotransmitter transporters. It acts as a releasing agent for serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced mood, empathy, and sensory perception. The compound also interacts with various serotonin receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine is similar to other compounds in the methylenedioxyphenethylamine class, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its empathogenic and stimulant effects.
3,4-Methylenedioxy-N-methylamphetamine (MDMA):
3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar to MDMA but with slightly different pharmacological effects.
Biological Activity
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine, commonly known as MBDB, is a synthetic compound belonging to the class of substituted amphetamines. It shares structural similarities with 3,4-methylenedioxymethamphetamine (MDMA) and exhibits notable psychoactive properties. This article explores the biological activity of MBDB, focusing on its pharmacodynamics, metabolism, and potential therapeutic applications.
Pharmacodynamics
MBDB primarily acts as a serotonin-norepinephrine releasing agent (SNRA) . The compound has been shown to induce the release of serotonin and norepinephrine in a dose-dependent manner. Its effective concentration (EC50) values for inducing monoamine release are approximately:
Neurotransmitter | EC50 Value (nM) |
---|---|
Serotonin | 540 |
Norepinephrine | 3,300 |
Dopamine | >100,000 |
This indicates that MBDB is significantly more effective at releasing serotonin compared to norepinephrine and dopamine . The compound's action on serotonin receptors leads to effects similar to those of MDMA but with less potency and different physiological responses.
Neuropharmacological Effects
Research indicates that MBDB increases locomotor activity in animal models, although this effect is less pronounced than that of MDMA. Additionally, MBDB has been shown to produce hypothermia rather than hyperthermia, which is commonly associated with MDMA use . The neuroendocrine effects include increased levels of plasma adrenocorticotropic hormone (ACTH), corticosterone, prolactin, and renin .
In drug discrimination tests with rodents, MBDB substitutes for MDMA, indicating similar behavioral profiles. However, its rewarding properties are weaker than those of MDMA, as evidenced by a lower potency in conditioned place preference tests .
Metabolism
The metabolism of MBDB involves several key pathways:
- O-Dealkylation : This is a primary metabolic route where MBDB is converted into 1,2-dihydroxy-4-[2-(methylamino)butyl]benzene (DHMBB) and benzodioxolyl-butanamine (BDB).
- Enzymatic Activity : The metabolism is predominantly catalyzed by cytochrome P450 enzymes such as CYP2B6 and CYP2D6. At low substrate concentrations, CYP2D6 plays a significant role in N-demethylation .
The metabolic profile suggests that the majority of MBDB is excreted unchanged in urine, with minor metabolites detected following extensive metabolic processing .
Case Studies and Research Findings
Several studies have explored the effects of MBDB in various contexts:
- Behavioral Studies : In rat models, MBDB was observed to increase locomotor activity while decreasing exploratory behavior. This dual effect suggests that while it may enhance certain types of activity, it also induces anxiety-like responses under specific conditions .
- Therapeutic Potential : Due to its empathogenic effects—characterized by enhanced emotional openness—MBDB has been investigated for potential therapeutic applications in treating conditions such as post-traumatic stress disorder (PTSD) and social anxiety disorder. Its ability to induce emotional connectivity without significant hallucinogenic effects positions it as a candidate for further research in psychotherapy contexts.
- Neuroimaging Studies : Radiolabeled derivatives of MBDB have been utilized in positron emission tomography (PET) imaging studies to investigate serotonin receptor dynamics in the brain. These studies aim to elucidate the neurochemical pathways involved in mood regulation and emotional processing .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWVWJSAJAEEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894039 | |
Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135795-90-3, 103818-46-8, 128767-12-4 | |
Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135795-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103818468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135795903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70894039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL-J | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8HMQ4F9JQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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